Base Number and Nitrogen Density: T551 vs. Irgamet 39 (BASF Tolyltriazole Derivative)
T551 exhibits a base number of 218 mgKOH/g (Sinopec RIPP measured value) within the specification range of 210–230 mgKOH/g, reflecting its high nitrogen density of approximately 21.5% (4 nitrogen atoms per 260.38 g/mol molecular weight) [1][2]. In contrast, the tolyltriazole-derived Irgamet 39 (CAS 80584-90-3, C24H42N4, MW ~386.6) contains 14.6% nitrogen by weight and does not publish a base number specification in its technical datasheet [3]. The approximately 1.47-fold higher nitrogen density of T551 translates to more Lewis-base sites per unit mass available for metal surface coordination and metal ion chelation.
| Evidence Dimension | Base number and nitrogen content as indicators of metal chelation capacity |
|---|---|
| Target Compound Data | Base number: 218 mgKOH/g (measured); Nitrogen content: ~21.5% (calculated from C15H24N4, MW 260.38); Viscosity: 11.56 mm²/s at 50°C |
| Comparator Or Baseline | Irgamet 39 (N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methanamine, CAS 80584-90-3): Nitrogen content: 14.6%; Viscosity: 80 mm²/s at 40°C; Density: 0.95 g/cm³ at 20°C |
| Quantified Difference | T551 nitrogen density ~1.47× higher than Irgamet 39 (21.5% vs. 14.6%); T551 viscosity substantially lower (11.56 mm²/s at 50°C vs. 80 mm²/s at 40°C), facilitating pumpability and blending |
| Conditions | Physicochemical property comparison based on manufacturer technical datasheets (Sinopec RIPP for T551, BASF via distributors for Irgamet 39) |
Why This Matters
Higher nitrogen density per unit mass enables more efficient metal passivation at equivalent or lower treat rates, while the higher base number provides acid-neutralizing reserve capacity absent from the comparator—both directly impacting formulation cost-performance ratio for procurement decisions.
- [1] Sinopec Research Institute of Petroleum Processing (RIPP). T551 Metal Deactivator – Typical Data: Base Number 218 mgKOH/g, Viscosity 11.56 mm²/s at 50°C. October 2020. http://ripp.sinopec.com/ripp/pro_service/pro_presentation/tjj/20201010/news_20201010_554860571064.shtml View Source
- [2] PubChem CID 84947. N,N-Dibutyl-1H-benzotriazole-1-methylamine: Molecular Formula C15H24N4, Molecular Weight 260.38 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/84947 View Source
- [3] CAS Common Chemistry. 1-[N,N-Bis(2-ethylhexyl)aminomethyl]methylbenzotriazole (Irgamet 39): Molecular Formula C24H42N4. CAS RN 80584-90-3. https://commonchemistry.cas.org/detail?cas_rn=80584-90-3 View Source
